molecular formula C16H17N2NaO4S B13571417 sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13571417
M. Wt: 356.4 g/mol
InChI Key: FCPVYOBCFFNJFS-BMZHGHOISA-M
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Description

Sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a thia-azabicyclo heptane ring system. It is often studied for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the thia-azabicyclo heptane ring system.

    Introduction of the phenylacetamido group: This step involves the acylation of the bicyclic core with phenylacetic acid or its derivatives.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including antibacterial and antiviral activities.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R,3Z,5R)-3-ethylidene-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
  • p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo(3.2.0)heptane-3,7-dione-2-carboxylate

Uniqueness

Sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the phenylacetamido group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17N2NaO4S

Molecular Weight

356.4 g/mol

IUPAC Name

sodium;(2R,5S,6S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m0./s1

InChI Key

FCPVYOBCFFNJFS-BMZHGHOISA-M

Isomeric SMILES

CC1([C@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Na+]

Origin of Product

United States

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